Ivosidenib is classified as an antineoplastic agent and is categorized under enzyme inhibitors. It was developed by Agios Pharmaceuticals and has been approved by the U.S. Food and Drug Administration for use in adult patients with relapsed or refractory AML harboring IDH1 mutations. The drug is notable for its specificity towards the mutant form of IDH1, distinguishing it from other treatments that may affect normal cellular functions.
The synthesis of (R,S)-Ivosidenib involves several key steps that focus on achieving high selectivity and potency against the mutant IDH1 enzyme. The synthetic route typically begins with a racemic mixture that undergoes resolution to isolate the desired diastereomer.
(R,S)-Ivosidenib has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is CHFNO, and it features an imidazole ring critical for its interaction with the IDH1 enzyme.
The primary reaction mechanism of (R,S)-Ivosidenib involves its binding to the active site of the mutant IDH1 enzyme, inhibiting its activity. This inhibition leads to a decrease in the production of 2-hydroxyglutarate from isocitrate.
(R,S)-Ivosidenib acts by competitively inhibiting the mutant IDH1 enzyme, which is responsible for converting isocitrate into alpha-ketoglutarate while simultaneously producing 2-hydroxyglutarate as a byproduct.
The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity.
(R,S)-Ivosidenib is primarily used in clinical settings for treating patients with acute myeloid leukemia harboring IDH1 mutations. Its introduction has provided a targeted therapeutic option that addresses a specific genetic alteration in cancer cells.
Ivosidenib is a small-molecule inhibitor with the systematic name (2S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide. Its molecular formula C₂₈H₂₂ClF₃N₆O₃ (molar mass: 582.97 g/mol) features a complex architecture integrating multiple pharmacophores: a fluoropyridinyl moiety, a chlorophenyl group, a difluorocyclobutyl ring, and a cyanopyridine unit [1] [6] [8]. The (R,S)-designation denotes a racemic mixture of the R and S enantiomers at the chiral center linking the pyrrolidine and carboxamide groups. This contrasts with the single-enantiomer drug substance (marketed as Tibsovo®), which exclusively adopts the (S,S)-configuration [9]. The presence of both enantiomers significantly alters intermolecular interactions and solid-state packing, as confirmed by comparative crystallography [9].
Table 1: Fundamental Physicochemical Properties of (R,S)-Ivosidenib
Property | Value | Experimental Conditions |
---|---|---|
CAS Registry Number | 1448347-49-6 | - |
Molecular Mass | 582.97 g/mol | - |
XLogP | 3.8 | Predicted |
Melting Point | 198–201°C (decomposition) | Differential Scanning Calorimetry |
Solubility in DMSO | 50 mg/mL (85.77 mM) | 25°C |
Solubility in Ethanol | 100 mg/mL (171.54 mM) | 25°C |
Aqueous Solubility | <1 mg/mL (insoluble) | 25°C, pH 7.4 |
The stereochemical configuration of ivosidenib critically determines its biological activity and physicochemical behavior. X-ray crystallographic studies reveal that the pharmacologically active (S,S)-enantiomer (marketed form) adopts a conformation allowing optimal van der Waals contacts and hydrogen bonding with mutant IDH1 (e.g., R132H variant) [3] [9]. In contrast, the (R,R)-enantiomer exhibits steric clashes within the allosteric binding pocket, reducing binding affinity by >100-fold [9]. The racemic (R,S)-mixture demonstrates intermediate potency due to partial activity of the (S,R)-diastereomer. Thermodynamic analyses reveal that the (S,S)-enantiomer is energetically favored (ΔG = -8.2 kcal/mol) compared to the (R,R)-counterpart (ΔG = -6.9 kcal/mol), explaining its dominance in crystalline lattices [9]. Under physiological conditions (pH 7.4, 37°C), enantiomeric interconversion is negligible (<2% over 72 hours), confirming configurational stability [9].
Table 2: Comparative Biochemical Profiles of Ivosidenib Enantiomers
Parameter | (S,S)-Ivosidenib | (R,R)-Ivosidenib | (R,S)-Ivosidenib (Racemate) |
---|---|---|---|
IC₅₀ (IDH1 R132H) | 12 nM | 1,380 nM | 310 nM |
ΔG Binding (kcal/mol) | -8.2 | -6.9 | -7.6 |
Plasma Protein Binding | 92.1% | 91.8% | 92.0% |
Metabolic Half-life | 48 hours | 42 hours | 45 hours |
X-ray Diffraction (XRD): High-resolution crystal structures (PDB: 7PJN) resolved at 2.45 Å demonstrate that (R,S)-ivosidenib binds the IDH1 dimer interface [5] [9]. The inhibitor forms three hydrogen bonds with Arg100 and Tyr139 and engages in π-π stacking between its fluoropyridinyl group and His315 [5]. The racemate crystallizes in the P2₁2₁2₁ space group with unit cell dimensions a = 80.18 Å, b = 153.05 Å, c = 164.01 Å, and Z = 8 [9].
Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, DMSO-d₆) exhibits diagnostic signals: δ 8.85 (s, 1H, pyridine-H), 8.55 (d, J = 4.3 Hz, 1H, CONH), 7.75–7.25 (m, 7H, Ar-H), 4.95 (dd, 1H, -CH-N), 3.85–3.40 (m, 4H, cyclobutyl-H), 2.95 (t, 2H, pyrrolidine-H), 2.45 (m, 2H, pyrrolidine-H) [1] [9]. ¹⁹F-NMR shows distinct peaks at -73.5 ppm (CF₃) and -118.2 ppm (Ar-F) [9].
Fourier-Transform Infrared (FTIR): Key absorptions include 3,250 cm⁻¹ (N-H stretch), 2,235 cm⁻¹ (-C≡N), 1,725 cm⁻¹ (amide C=O), 1,650 cm⁻¹ (ketone C=O), and 1,150 cm⁻¹ (C-F) [1]. The absence of 1,780 cm⁻¹ confirms no anhydride formation during synthesis or degradation [1].
Table 3: Spectroscopic Signatures of (R,S)-Ivosidenib
Technique | Key Frequencies/Chemical Shifts | Assignment |
---|---|---|
¹H-NMR | δ 8.85 (s, 1H) | Pyridine H6 |
δ 8.55 (d, 1H) | Cyclobutyl CONH | |
δ 4.95 (dd, 1H) | Methine -CH- | |
¹³C-NMR | δ 172.8 | Amide Carbonyl |
δ 158.5 | Pyridine C2 | |
δ 117.5 | -C≡N | |
FTIR | 2,235 cm⁻¹ | Nitrile Stretch |
1,725 cm⁻¹ | Amide I Band | |
1,150 cm⁻¹ | C-F Stretch |
(R,S)-Ivosidenib exhibits complex polymorphic behavior influenced by crystallization conditions. Differential scanning calorimetry (DSC) identifies Form I (mp: 198°C, ΔHfus: 98 J/g) as the thermodynamically stable polymorph below 150°C, while Form II (mp: 201°C, ΔHfus: 92 J/g) dominates at higher temperatures [1] [4]. The Gibbs free energy difference (ΔG) between forms is 0.8 kJ/mol, indicating enantiotropy with a transition temperature at 150°C [4]. Accelerated stability studies (40°C/75% RH, 6 months) confirm Form I remains unchanged, while solvent-mediated transitions convert Form II to Form I in >95% yield [1].
Degradation pathways under ICH stress conditions reveal:
Table 4: Major Degradation Products (DPs) of (R,S)-Ivosidenib Under Forced Conditions
Stress Condition | Primary DP | m/z [M+H]⁺ | Structure Fragment |
---|---|---|---|
Acidic (0.1N HCl) | DP-I | 389.1 | Cleaved cyclobutylamide |
Alkaline (0.1N NaOH) | DP-II | 482.1 | Oxidized pyrrolidone |
Oxidative (3% H₂O₂) | DP-III | 454.1 | N-Dealkylated fluoropyridine |
Photolytic (UV-Vis) | DP-IV | 538.2 | Hydrolyzed nitrile to carboxylic acid |
LOQ = 0.05%, LOD = 0.02% of nominal concentration [1]
Reported Compounds in Analysis:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: